

Application Note: Comprehensive Analytical Characterization of N-(3-chloro-4-methoxyphenyl)propanamide

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Compound of Interest

Compound Name: *N*-(3-chloro-4-methoxyphenyl)propanamide

Cat. No.: B245081

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Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development

Professionals Document Type: Technical Application Note & Self-Validating Protocol Guide

Executive Summary & Chemical Context

N-(3-chloro-4-methoxyphenyl)propanamide (Chemical Formula: $C_{10}H_{12}ClNO_2$) is a highly functionalized anilide derivative. Compounds bearing the 3-chloro-4-methoxyphenyl scaffold are frequently utilized as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and targeted biologically active molecules.

Characterizing this compound requires a multi-modal analytical approach to confirm not only the molecular weight and purity but also the precise regiochemistry of the aromatic substitutions and the integrity of the secondary amide linkage. This application note details a robust, self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Strategy & Causality

The selection of analytical techniques is driven by the specific structural features of the molecule:

- **Regiochemical Validation (NMR):** The aromatic ring contains both an electron-withdrawing group (-Cl) and an electron-donating group (-OCH₃). The inductive withdrawal of the chlorine deshields the adjacent ortho proton, while the resonance donation of the methoxy oxygen shields its adjacent protons. This "push-pull" electronic effect creates a highly diagnostic ¹H NMR splitting pattern that definitively proves the 3,4-substitution regiochemistry [2].
- **Functional Group Integrity (FTIR):** Anilides are prone to hydrolysis under harsh conditions. FTIR is employed to simultaneously verify the presence of the intact Amide I (C=O stretch) and Amide II (N-H bend) bands. The absence of a broad -OH stretch confirms that the sample has not hydrolyzed back to the parent aniline and propionic acid [1].
- **Isotopic Self-Validation (LC-MS):** The presence of a single chlorine atom provides a built-in validation mechanism. The natural isotopic abundance of ³⁵Cl and ³⁷Cl dictates that the protonated molecular ion [M+H]⁺ must exhibit a strict 3:1 isotopic ratio. Any deviation from this ratio immediately flags isobaric interference or co-eluting impurities [3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol below is designed as a closed-loop, self-validating system.

¹H and ¹³C NMR Spectroscopy

Objective: Confirm the carbon framework and regiochemistry.

- **System Suitability:** Run a standard sample of 1% Tetramethylsilane (TMS) in DMSO-d₆ to validate probe tuning, magnetic shimming (target line width < 1.0 Hz), and baseline chemical shift calibration (0.00 ppm).
- **Sample Preparation:** Accurately weigh 15 mg of **N-(3-chloro-4-methoxyphenyl)propanamide**. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

Causality note: DMSO- d_6 is preferred over $CDCl_3$ to prevent rapid proton exchange, allowing for the clear observation of the broad amide N-H signal.

- Acquisition: Acquire 1H NMR (400 MHz, 16 scans) and ^{13}C NMR (100 MHz, 256 scans) at 298 K.
- Self-Validation Check: Verify that the integration of the methoxy singlet (~3.85 ppm) exactly matches the integration of the propanamide terminal methyl triplet (~1.10 ppm) at a 3:3 ratio.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Objective: Validate the secondary amide and ether linkages.

- Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm^{-1} resolution). The baseline must be flat with no residual organic peaks.
- Sample Acquisition: Place 2-3 mg of the solid crystalline sample onto the crystal. Apply consistent pressure using the anvil. Acquire the sample spectrum.
- Self-Validation Check: The protocol is validated if the paired Amide I (~ 1660 cm^{-1}) and Amide II (~ 1535 cm^{-1}) bands are both present. If Amide I is present but Amide II is absent, the sample may have undergone unintended N-alkylation.

LC-ESI-MS (Positive Ion Mode)

Objective: Confirm exact mass, isotopic signature, and chromatographic purity.

- Blank Injection: Inject 5 μL of pure LC-grade methanol to establish a baseline and prove the absence of column carryover.
- Sample Preparation: Prepare a 10 $\mu\text{g/mL}$ dilution of the compound in 50:50 Methanol:Water (with 0.1% Formic Acid to promote ionization).
- Acquisition: Run a 10-minute gradient (5% to 95% Acetonitrile in Water) on a C18 reverse-phase column. Monitor via ESI+ in the m/z 100-500 range.

- Self-Validation Check: Locate the primary peak. The mass spectrum must show an m/z 214.06 peak and an m/z 216.06 peak. Calculate the relative abundance; it must fall within 31-33% to validate the presence of exactly one chlorine atom.

Quantitative Data Summaries

The following tables summarize the expected analytical data based on the structural properties of the 3-chloro-4-methoxyphenyl and propanamide moieties.

Table 1: Expected ^1H and ^{13}C NMR Assignments (in DMSO- d_6)

Proton/Carbon	Shift (ppm)	Multiplicity / Type	Integration	Structural Assignment
H-a	1.10	Triplet (J = 7.5 Hz)	3H	Propanamide terminal $-\text{CH}_3$
H-b	2.30	Quartet (J = 7.5 Hz)	2H	Propanamide $-\text{CH}_2-$
H-c	3.85	Singlet	3H	Methoxy $-\text{OCH}_3$
H-d	7.10	Doublet (J = 8.8 Hz)	1H	Aromatic H-5 (Shielded by OMe)
H-e	7.45	Doub. of Doub. (J = 8.8, 2.5 Hz)	1H	Aromatic H-6 (Para to Cl)
H-f	7.82	Doublet (J = 2.5 Hz)	1H	Aromatic H-2 (Deshielded by Cl)
H-g	9.95	Broad Singlet	1H	Amide $-\text{NH}-$
C=O	172.5	Quaternary Carbon	-	Amide Carbonyl

Table 2: Diagnostic FTIR Vibrational Modes

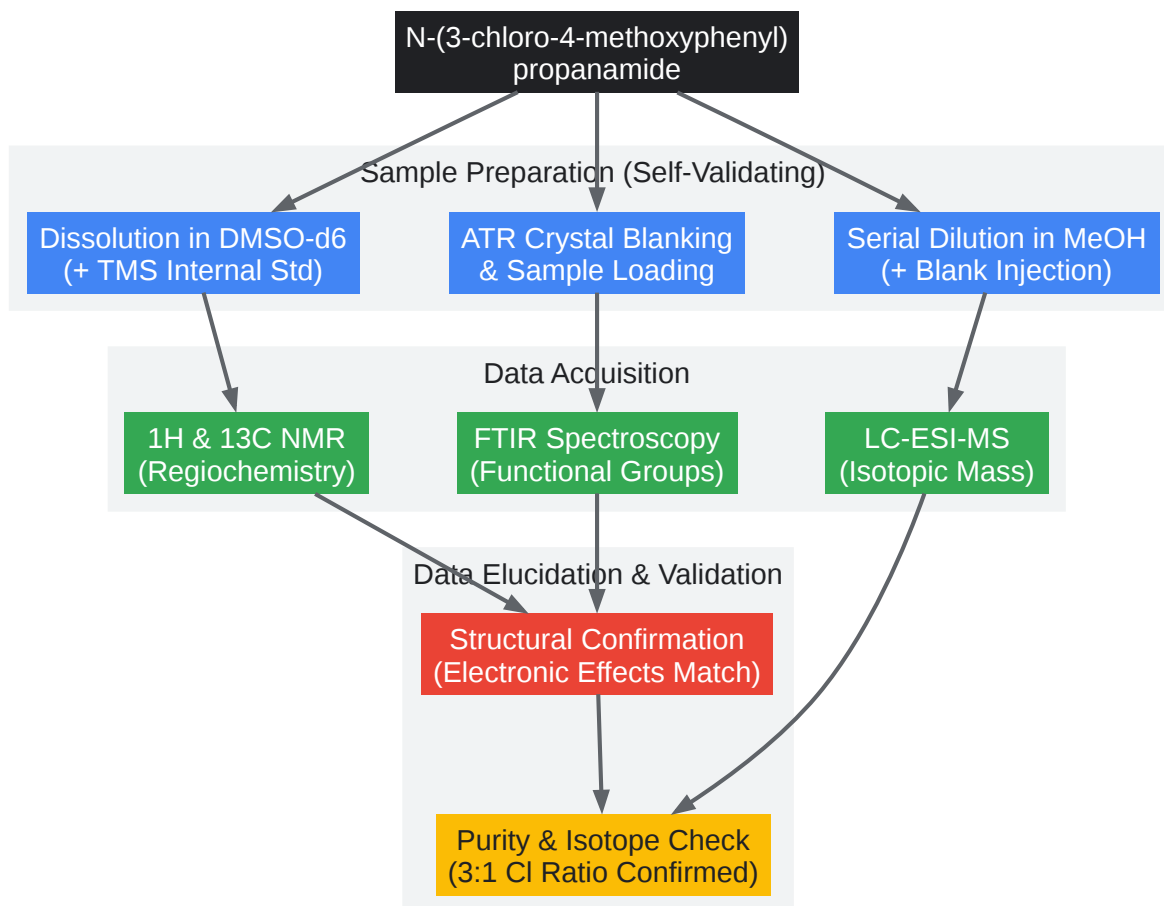
Wavenumber (cm ⁻¹)	Peak Intensity/Shape	Functional Group Assignment	Diagnostic Value
~3280	Sharp to Broad	N-H stretch	Confirms presence of secondary amide
~1660	Strong, Sharp	C=O stretch (Amide I)	Primary indicator of acylation
~1535	Strong	N-H bend (Amide II)	Confirms intact amide linkage
~1255	Strong	C-O-C stretch	Confirms methoxy ether linkage
~1050	Medium	C-Cl stretch	Validates halogen substitution on ring

Table 3: LC-MS Fragmentation and Isotopic Data

Species	m/z	Relative Abundance	Diagnostic Assignment
[M+H] ⁺ (³⁵ Cl)	214.06	100% (Base Peak)	Protonated molecular ion
[M+H] ⁺ (³⁷ Cl)	216.06	~32%	M+2 isotopic peak (Confirms 1x Cl)
Fragment 1	158.01	Variable	Loss of propanoyl group [³⁵ Cl-aniline] ⁺
Fragment 2	57.03	Variable	Propanoyl cation [CH ₃ CH ₂ CO] ⁺

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating analytical workflow, from sample preparation through final structural elucidation.



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Analytical workflow for the structural validation of **N-(3-chloro-4-methoxyphenyl)propanamide**.

References

- Benchchem.A Spectroscopic Showdown: N-(2-Aminophenyl)-2-phenylacetamide and Its Anilide Relatives. Benchchem Application Notes. [1](#)

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